molecular formula C14H11N3O3 B2860767 N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 898355-90-3

N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2860767
CAS No.: 898355-90-3
M. Wt: 269.26
InChI Key: IBYGYVCBMCMYFS-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This ethanediamide derivative features a 2-cyanophenyl group and a furan-2-ylmethyl moiety, structural characteristics that are frequently explored in the development of bioactive molecules. Recent scientific investigations have highlighted the research potential of compounds containing similar furan and cyanophenyl pharmacophores. Specifically, furan-2-yl derivatives have been identified as novel non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), a key enzyme target for COVID-19 therapeutic development . Furthermore, the 2-cyanoacrylamide moiety, structurally related to the 2-cyanophenyl group in this compound, is an important functional group in medicinal chemistry that has been utilized in the development of reversible covalent inhibitors targeting enzymes such as TGFβ-activated kinase 1 (TAK1) . The molecular architecture of this compound suggests potential research applications as a chemical building block or intermediate in the synthesis of more complex bioactive molecules. Its structure aligns with contemporary drug discovery approaches focused on reversible covalent inhibition and protease targeting. Researchers may find this compound valuable for developing novel therapeutic agents, studying enzyme-inhibitor interactions, or exploring structure-activity relationships in medicinal chemistry programs. This product is designated For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c15-8-10-4-1-2-6-12(10)17-14(19)13(18)16-9-11-5-3-7-20-11/h1-7H,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYGYVCBMCMYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 2-cyanobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-aminophenyl derivatives.

    Substitution: Various substituted furan or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents PSA (Ų) Density (g/cm³) Notable Properties
Target Compound Not Provided 2-Cyanophenyl, Furan-methyl High polarity (nitrile)
CAM ID 5875-91-2 C₁₈H₁₈N₂O₃ 4-Methylbenzyl, Furan-methyl 71.34 1.2 Moderate polarity
VM-6 C₂₃H₁₇F₃N₂O₅ Trifluoromethyl, Biphenyl Lipophilic, nitrate ester
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, Methylamino-carbonyl Low molecular weight

Research Implications

  • Electronic Effects: The 2-cyanophenyl group in the target compound likely confers greater electron-withdrawing character than methyl or trifluoromethyl groups, influencing reactivity in nucleophilic substitutions or catalytic processes.
  • Synthetic Challenges : Ethanediamide derivatives require precise control over amide bond formation, as seen in ranitidine synthesis .

Biological Activity

N'-(2-cyanophenyl)-N-[(furan-2-yl)methyl]ethanediamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling pathways.

  • Enzyme Inhibition: Preliminary studies suggest that the compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Binding: The furan moiety may facilitate binding to G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity: In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 µM to 30 µM, indicating moderate potency.
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25
  • Antimicrobial Properties: The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Case Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Efficacy: A clinical trial assessed the efficacy of this compound against urinary tract infections caused by E. coli. Patients treated with the compound showed a significant decrease in bacterial load compared to controls .

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